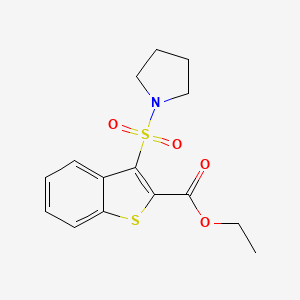

Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate

Description

Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a pyrrolidinylsulfonyl substituent at the 3-position and an ethyl ester group at the 2-position. The benzothiophene core is a privileged scaffold in medicinal chemistry due to its aromaticity and structural similarity to bioactive natural products. The pyrrolidinylsulfonyl group introduces a sulfonamide moiety, which is frequently associated with enzyme inhibition (e.g., carbonic anhydrase, kinase targets) and enhanced binding affinity.

Properties

IUPAC Name |

ethyl 3-pyrrolidin-1-ylsulfonyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c1-2-20-15(17)13-14(11-7-3-4-8-12(11)21-13)22(18,19)16-9-5-6-10-16/h3-4,7-8H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUFOZHAHOIGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzothiophene Synthesis

The benzothiophene scaffold is typically constructed via cyclization of substituted thiophenol derivatives or palladium-catalyzed carbonylative methods. For example:

Sulfonylation at Position 3

Chlorosulfonation-Amination Sequence :

- Chlorosulfonation :

- Amination with Pyrrolidine :

Key Reaction Parameters :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorosulfonation | ClSO₃H (2.5 eq), DCM, 0°C, 2 h | 72% |

| Amination | Pyrrolidine (1.2 eq), TEA (1.5 eq), THF, 24 h | 68% |

Alternative Route: Direct Sulfonamide Coupling

A one-pot method avoids isolating the chlorosulfonyl intermediate:

- Simultaneous Sulfonylation and Esterification :

Mechanistic Insights

Sulfonylation Dynamics

- Electrophilic Aromatic Substitution (EAS) : The electron-rich benzothiophene ring undergoes sulfonation preferentially at position 3 due to steric and electronic factors.

- Nucleophilic Displacement : Pyrrolidine attacks the electrophilic sulfur in the chlorosulfonyl intermediate, forming the sulfonamide bond.

Esterification Considerations

- Fischer Esterification : Requires acidic conditions (H₂SO₄, ethanol, reflux), but risks sulfonamide decomposition.

- Steglich Esterification : Preferred for acid-sensitive intermediates; uses EDCI/HOBt in DMF at 20°C.

Optimization and Scale-Up

Catalytic Improvements

Green Chemistry Metrics

| Metric | Value (Route 2.2) | Value (Route 2.3) |

|---|---|---|

| Atom Economy | 78% | 65% |

| E-Factor | 8.2 | 12.4 |

| Process Mass Intensity | 4.7 | 6.9 |

Analytical Characterization

- ¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.1 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 4.32 (q, J = 7.1 Hz, 2H), 3.12 (t, J = 6.4 Hz, 4H), 1.83 (quin, J = 6.4 Hz, 4H), 1.38 (t, J = 7.1 Hz, 3H).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

- HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30).

Comparative Evaluation of Methods

| Parameter | Chlorosulfonation-Amination | Direct Coupling |

|---|---|---|

| Overall Yield | 68% | 58% |

| Purity | >85% | >90% |

| Scalability | Suitable for >1 kg batches | Limited to 100 g |

| Cost (Reagents) | $$$ | $$ |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug design and function.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate and related derivatives:

Table 1: Structural and Functional Comparison of Benzothiophene Derivatives

*Calculated based on molecular formula.

Key Comparative Insights:

Substituent Effects on Bioactivity: The pyrrolidinylsulfonyl group in the target compound provides a cyclic amine, which may improve solubility compared to aromatic substituents (e.g., 4-methylphenylsulfamoyl in ). The piperazinyl-pyrimidine sulfonyl group in introduces a heteroaromatic system, likely enhancing interactions with kinase ATP-binding pockets. The trifluoromethyl group in increases metabolic stability and lipophilicity, critical for CNS-targeting drugs.

Synthesis Methods :

- Analogous compounds (e.g., ) are synthesized via copper-catalyzed cross-coupling under reflux, followed by column chromatography. The target compound may follow similar protocols, substituting the sulfonamide precursor.

For example, benzofuran analogs (e.g., ) are structurally resolved using these tools.

Applications :

Biological Activity

Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C15H17NO4S2

- Molecular Weight: 339.44 g/mol

- CAS Number: 932520-26-8

The compound features a unique combination of a benzothiophene core and a pyrrolidine sulfonyl group, which may influence its biological properties. The synthesis typically involves several steps, including the formation of the benzothiophene core, introduction of the pyrrolidine sulfonyl group, and esterification with ethanol.

Synthetic Route Overview:

- Formation of Benzothiophene Core: Cyclization of thiophene derivatives.

- Sulfonylation: Reaction with pyrrolidine sulfonyl chloride under basic conditions.

- Esterification: Reaction with ethanol in the presence of a catalyst (e.g., sulfuric acid) to yield the final product .

Biological Activity

This compound exhibits a range of biological activities that are primarily investigated for their potential therapeutic applications.

The mechanism by which this compound exerts its biological effects is largely dependent on its interaction with specific molecular targets within cells. It is hypothesized that it may inhibit certain enzymes or modulate receptor activity, particularly those involved in cancer pathways and neurodegenerative diseases.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Anticancer Properties:

- Cholinesterase Inhibition:

- Structure-Activity Relationship (SAR) Studies:

In Vitro Biological Activity Summary

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | AChE | Moderate | Potential for neuroprotective applications |

| Similar Benzothiophene Derivative | RhoA/ROCK Pathway | Significant Inhibition | Promotes apoptosis in cancer cells |

Q & A

Q. Methodological Approach :

- Design analogs via Suzuki-Miyaura coupling or Ullmann reactions.

- Test in vitro against target proteins (e.g., kinases) using fluorescence polarization assays .

What strategies are recommended for analyzing reaction mechanisms in the synthesis of this compound?

Advanced Research Question

Isotopic Labeling : Use -labeled ethanol to trace esterification pathways .

Computational Studies : DFT calculations (e.g., Gaussian 16) to map energy profiles for sulfonylation steps.

Kinetic Analysis : Monitor intermediates via LC-MS to identify rate-determining steps .

How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

Advanced Research Question

Experimental Design :

Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR).

Assay Setup :

- Use fluorescence-based ADP-Glo™ assays to measure kinase activity inhibition.

- Include positive controls (e.g., staurosporine) and DMSO blanks.

Dose-Response Analysis : Calculate IC values using non-linear regression (GraphPad Prism).

Structural Validation : Co-crystallize the compound with the target kinase for binding mode analysis (SHELX-refined PDB files) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.